molecular formula C9H9ClN2O B2443750 2-(Isoxazol-5-yl)aniline hydrochloride CAS No. 2172074-17-6

2-(Isoxazol-5-yl)aniline hydrochloride

Cat. No.: B2443750
CAS No.: 2172074-17-6
M. Wt: 196.63
InChI Key: XSGLZKKKHGODSW-UHFFFAOYSA-N
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Description

2-(Isoxazol-5-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoxazol-5-yl)aniline hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the aniline moiety. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction is usually catalyzed by copper(I) or ruthenium(II) catalysts .

In an alternative metal-free approach, the isoxazole ring can be synthesized by reacting α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride under microwave irradiation . This method offers the advantages of being eco-friendly and cost-effective.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-5-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Isoxazol-5-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(Isoxazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isoxazol-3-yl)aniline hydrochloride
  • 2-(Isoxazol-4-yl)aniline hydrochloride
  • 2-(Isoxazol-5-yl)benzylamine hydrochloride

Uniqueness

2-(Isoxazol-5-yl)aniline hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, this compound may exhibit distinct pharmacological properties and synthetic versatility .

Properties

IUPAC Name

2-(1,2-oxazol-5-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-12-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGLZKKKHGODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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